molecular formula C17H26BClN2O3 B6298236 [3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride CAS No. 2724208-44-8

[3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride

Cat. No.: B6298236
CAS No.: 2724208-44-8
M. Wt: 352.7 g/mol
InChI Key: YNHIJHIMTIKNLH-UHFFFAOYSA-N
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Description

[3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride is a boronic ester derivative that has gained attention in various fields of scientific research. This compound is known for its unique chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride typically involves the reaction of 3-(Piperazine-1-carbonyl)phenylboronic acid with pinacol in the presence of hydrochloric acid. The reaction conditions often include:

    Solvent: Commonly used solvents include tetrahydrofuran (THF) or dichloromethane (DCM).

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or other derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions include various boronic acid derivatives, alcohols, and substituted piperazine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, [3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride is used as a building block in the synthesis of complex organic molecules. Its boronic ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions .

Biology

In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its ability to form reversible covalent bonds with biological molecules makes it a useful tool in biochemical assays .

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its unique chemical properties allow it to interact with specific molecular targets, making it a promising compound for drug development .

Industry

In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of [3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride involves its interaction with molecular targets through the formation of covalent bonds. The boronic ester group can form reversible covalent bonds with hydroxyl or amino groups in biological molecules, leading to inhibition or modulation of enzyme activity . The piperazine moiety can interact with specific receptors or enzymes, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid pinacol ester: Similar in structure but lacks the piperazine moiety.

    3-(Piperazine-1-carbonyl)phenylboronic acid: Similar but without the pinacol ester group.

    4-(Piperazine-1-carbonyl)phenylboronic acid pinacol ester: Similar but with a different substitution pattern on the phenyl ring.

Uniqueness

The uniqueness of [3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride lies in its combination of the boronic ester and piperazine moieties. This combination provides a unique set of chemical properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

piperazin-1-yl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BN2O3.ClH/c1-16(2)17(3,4)23-18(22-16)14-7-5-6-13(12-14)15(21)20-10-8-19-9-11-20;/h5-7,12,19H,8-11H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHIJHIMTIKNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)N3CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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